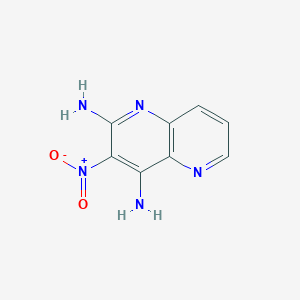

3-Nitro-1,5-naphthyridine-2,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

89276-23-3 |

|---|---|

Molecular Formula |

C8H7N5O2 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-nitro-1,5-naphthyridine-2,4-diamine |

InChI |

InChI=1S/C8H7N5O2/c9-5-6-4(2-1-3-11-6)12-8(10)7(5)13(14)15/h1-3H,(H4,9,10,12) |

InChI Key |

DXPPGAOXRULKMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C(=N2)N)[N+](=O)[O-])N)N=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Insights of 3 Nitro 1,5 Naphthyridine 2,4 Diamine

Reactivity Profiling: Role of Nitro and Amino Substituents on the Naphthyridine Core

The reactivity of the 1,5-naphthyridine (B1222797) ring is inherently similar to that of quinoline. nih.gov The presence of both activating (amino) and deactivating (nitro) groups on the same ring system in 3-Nitro-1,5-naphthyridine-2,4-diamine leads to a complex reactivity profile.

Nucleophilic Aromatic Substitution Pathways in Halogenated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com The reaction proceeds through the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comwikipedia.org The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orgyoutube.com

In the context of naphthyridines, which are inherently electron-deficient heterocycles, SNAr reactions are particularly facile. nih.gov The presence of a nitro group further enhances this reactivity. For instance, in halogenated 1,5-naphthyridines, the halogen atom can be readily displaced by various nucleophiles. The rate of this substitution is influenced by the position of the halogen relative to the ring nitrogens and other substituents.

A general strategy for synthesizing amino-substituted 1,5-naphthyridines involves the SNAr reaction on a halogenated precursor. For example, the reaction of a chlorinated 1,5-naphthyridine with an amine in the presence of a base like cesium carbonate can yield the corresponding amino derivative. nih.gov This approach has been utilized to synthesize a range of 2,8-disubstituted-1,5-naphthyridine analogs. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Halogenated 1,5-naphthyridine | Amine | Cs₂CO₃, 110 °C | Amino-substituted 1,5-naphthyridine | nih.gov |

| 2,4-Dinitrochlorobenzene | Hydroxide | Basic solution in water | 2,4-Dinitrophenol | wikipedia.org |

Electrophilic Substitution Reactions on the Naphthyridine Ring System

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity of an aromatic ring towards electrophiles is enhanced by electron-donating substituents and diminished by electron-withdrawing substituents. wikipedia.org

The 1,5-naphthyridine ring system is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org Electrophilic substitution, when it occurs, is directed to specific positions. For instance, the nitration of 6-methylbenzo[b] nih.govvulcanchem.comnaphthyridine with a mixture of nitric acid and sulfuric acid results in the substitution occurring on the benzene ring, para to the methyl group. nih.gov

In 3-Nitro-1,5-naphthyridine-2,4-diamine, the amino groups are strong activating groups and would typically direct incoming electrophiles to the ortho and para positions. Conversely, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. vulcanchem.com The interplay between these opposing effects makes predicting the outcome of electrophilic substitution on this specific molecule complex and would require careful optimization of reaction conditions. vulcanchem.com

Chemical Transformations and Derivatization Strategies of Functionalized Naphthyridines

The functional groups on 3-Nitro-1,5-naphthyridine-2,4-diamine provide handles for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reduction Chemistry of the Nitro Group

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com A variety of reagents can accomplish this conversion, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule. niscpr.res.inwikipedia.org

For aromatic nitro compounds, common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acidic media. vulcanchem.comwikipedia.orgcommonorganicchemistry.com The use of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has also been reported as an effective method for the selective reduction of aromatic nitro groups at room temperature. niscpr.res.in Sodium borohydride, typically a mild reducing agent, can reduce nitro compounds in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com

The reduction of the nitro group in 3-Nitro-1,5-naphthyridine-2,4-diamine would yield 1,5-naphthyridine-2,3,4-triamine, a highly functionalized building block for further synthetic elaborations. vulcanchem.com

| Reducing Agent | Substrate Type | Key Features | Reference |

| Catalytic Hydrogenation (H₂/Pd-C) | Aromatic and aliphatic nitro groups | Common, but can reduce other functional groups | commonorganicchemistry.com |

| Raney Nickel | Aromatic nitro groups | Useful when dehalogenation is a concern | commonorganicchemistry.com |

| Tin(II) chloride (SnCl₂) | Aromatic nitro groups | Mild method | vulcanchem.com |

| Zinc/Magnesium and Hydrazine glyoxylate | Aromatic nitro compounds | Selective, rapid, room temperature | niscpr.res.in |

| Sodium borohydride/Ni(PPh₃)₄ | Nitro compounds | Enhanced reducing power of NaBH₄ | jsynthchem.com |

Functionalization of Amino Groups on the Naphthyridine Nucleus

The amino groups on the 1,5-naphthyridine nucleus are nucleophilic and can undergo a variety of reactions. These include acylation, sulfonylation, and alkylation. nih.govvulcanchem.com For example, the amino groups can be acylated with acetic anhydride (B1165640) or sulfonylated with tosyl chloride, which can also serve as a protection strategy to allow for selective reactions at other positions on the molecule. vulcanchem.com

N-alkylation of the ring nitrogens in 1,5-naphthyridines can also occur readily with alkyl halides. nih.gov This reaction proceeds through a quaternary salt intermediate, which then eliminates a hydrogen halide in the presence of a base. nih.gov

Halogenation and Other Electrophilic Functionalizations of the Naphthyridine Core

Halogenation of the 1,5-naphthyridine core can be achieved through various methods. For instance, hydroxy-1,5-naphthyridine derivatives can be converted to their halogenated counterparts. researchgate.net The introduction of fluorine, a key element in many pharmaceuticals, can be accomplished through methods like diazotization followed by fluorodediazoniation, though this method carries risks when scaled up. nih.gov

The presence of activating amino groups on the 3-Nitro-1,5-naphthyridine-2,4-diamine ring would facilitate electrophilic halogenation. However, the strong deactivating effect of the nitro group and the potential for multiple reaction sites would necessitate careful control over the reaction conditions to achieve regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Naphthyridine Modifications

The functionalization of the 1,5-naphthyridine scaffold is crucial for developing new derivatives, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. nih.gov While these reactions typically involve aryl halides or triflates, the unique structure of 3-Nitro-1,5-naphthyridine-2,4-diamine offers alternative pathways for modification, primarily through activation of the C-NO2 bond.

Denitrative Cross-Coupling: The nitro group at the C3 position makes this site highly susceptible to palladium-catalyzed cross-coupling reactions where the nitro group itself acts as the leaving group. This type of transformation, known as denitrative coupling, has been successfully applied to other nitroarenes for the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction would involve coupling 3-Nitro-1,5-naphthyridine-2,4-diamine with various aryl- or vinyl-boronic acids. Research on other nitroarenes has shown that catalyst systems using palladium acetate (B1210297) (Pd(OAc)2) or palladium acetylacetonate (B107027) (Pd(acac)2) with specialized phosphine (B1218219) ligands like BrettPhos are effective. organic-chemistry.orgmdpi.com The reaction would replace the C3-nitro group with a new aryl or vinyl substituent.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. While the starting molecule already possesses two amino groups, this methodology could be used to introduce different, more complex amine functionalities at the C3 position, again via a denitrative pathway. The development of sterically hindered phosphine ligands has been critical for the success of these aminations. wikipedia.org

The amino groups at C2 and C4 play a significant role. They can potentially coordinate with the palladium catalyst, which might either inhibit or facilitate the catalytic cycle. In similar systems, such as the coupling of unprotected nitrogen-rich heterocyles, the presence of acidic N-H groups can pose challenges, but suitable catalyst systems and conditions can overcome these issues. nih.gov For instance, the use of specific ligands like XantPhos has enabled Buchwald-Hartwig aminations on other 1,5-naphthyridine systems. nih.gov

Below is a table summarizing plausible palladium-catalyzed reactions on the 3-Nitro-1,5-naphthyridine-2,4-diamine scaffold, based on analogous reactions in the literature.

| Reaction Type | Potential Coupling Partner | Typical Catalyst System | Potential Product | Reference Analogy |

| Suzuki-Miyaura | Phenylboronic acid | Pd(acac)₂, BrettPhos, K₃PO₄ | 2,4-Diamino-3-phenyl-1,5-naphthyridine | organic-chemistry.org |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | 3-(Morpholin-4-yl)-1,5-naphthyridine-2,4-diamine | wikipedia.orgnih.gov |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | 2,4-Diamino-3-vinyl-1,5-naphthyridine | nih.gov |

Elucidation of Reaction Mechanisms in Naphthyridine Chemistry

Understanding the reaction mechanisms is key to predicting reactivity and optimizing conditions for the synthesis of new 3-Nitro-1,5-naphthyridine-2,4-diamine derivatives. The electron-deficient nature of the ring system allows for multiple potential reaction pathways.

Proposed Reaction Pathways and Intermediate Characterization

The primary mechanistic pathways for functionalizing 3-Nitro-1,5-naphthyridine-2,4-diamine are the palladium-catalyzed cycle for cross-coupling and the classical nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Mechanism (Suzuki-Miyaura Example): The catalytic cycle for a denitrative Suzuki-Miyaura coupling is proposed to proceed through the following key steps, a pathway supported by mechanistic studies on other nitroarenes organic-chemistry.orgmdpi.com:

Oxidative Addition: The cycle initiates with the oxidative addition of the Pd(0) catalyst to the C-NO₂ bond of the naphthyridine. This is often the rate-limiting step and is facilitated by the electron-deficient nature of the C3 position. This forms a Pd(II) intermediate, (2,4-diamino-1,5-naphthyridin-3-yl)Pd(NO₂)(L)₂, where L is a phosphine ligand.

Transmetalation: The organoboronic acid, activated by a base (e.g., K₃PO₄), transfers its organic group (e.g., phenyl) to the palladium center, displacing the nitrite (B80452) ligand. This forms a new Pd(II) intermediate, (2,4-diamino-1,5-naphthyridin-3-yl)Pd(Phenyl)(L)₂.

Reductive Elimination: The final step involves the reductive elimination of the desired product, 2,4-Diamino-3-phenyl-1,5-naphthyridine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The characterization of such intermediates is challenging but can be inferred from computational studies (like Density Functional Theory, DFT) and by analogy to stable complexes isolated in related systems. ias.ac.inresearchgate.net DFT calculations on similar heterocyclic systems have been used to model the energies of intermediates and transition states along the reaction pathway. acs.orgarxiv.org

Nucleophilic Aromatic Substitution (SNAr) Pathway: Given the high electrophilicity of the C3 position, a direct SNAr mechanism is a likely competitive or alternative pathway, especially with strong nucleophiles.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C3 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the nitro group and the ring nitrogen atoms.

Rearomatization: The intermediate collapses, expelling the nitro group as a nitrite anion (NO₂⁻) and restoring the aromaticity of the ring to form the substituted product.

Studies on the reaction of nitropyridines with nucleophiles have shown that the nitro group can be an effective leaving group in SNAr reactions. nih.govnih.gov In some cases, unexpected rearrangements have been observed where the nitro group migrates to an adjacent position on the pyridine (B92270) ring during the reaction with amines. clockss.org

Kinetic and Thermodynamic Aspects of Naphthyridine Reactivity

While specific kinetic and thermodynamic data for 3-Nitro-1,5-naphthyridine-2,4-diamine are not available, the principles governing its reactivity can be extrapolated from studies on analogous electron-deficient aromatic systems.

Kinetics: The rate of reactions involving this compound is heavily influenced by the electronic effects of its substituents.

Activation by the Nitro Group: The rate of nucleophilic attack (both in SNAr and the oxidative addition step of cross-coupling) is significantly accelerated by the strong electron-withdrawing nitro group at C3 and the inherent electron deficiency of the 1,5-naphthyridine core. Kinetic studies on the nucleophilic substitution of dinitrochlorobenzenes have demonstrated that substrates with multiple electron-withdrawing groups react much faster than their less-substituted counterparts. kci.go.kr The reaction follows second-order kinetics, where the rate is dependent on the concentration of both the naphthyridine substrate and the nucleophile (or palladium catalyst). libretexts.org

Solvent Effects: The choice of solvent can dramatically affect reaction rates. Polar aprotic solvents (like DMF or DMSO) are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity, without strongly solvating the nucleophile itself.

Thermodynamics:

Intermediate Stability: The stability of the key intermediates, such as the Meisenheimer complex in an SNAr reaction or the Pd(II) complex in a cross-coupling cycle, is crucial. The ability of the nitro group and the ring nitrogens to stabilize the negative charge in the Meisenheimer complex lowers the activation energy of the first step of the SNAr pathway. In palladium catalysis, the choice of ligand is thermodynamically important as it stabilizes the metal center throughout the catalytic cycle, preventing catalyst decomposition and promoting the desired reductive elimination step.

The table below provides a hypothetical comparison of activation energies for nucleophilic attack on related scaffolds to illustrate the electronic effects.

| Substrate | Relative Activation Energy (Ea) for Nucleophilic Attack | Reasoning |

| Benzene | Very High | Electron-rich, no activating groups. |

| Pyridine | High | One ring nitrogen provides moderate activation. |

| 1,5-Naphthyridine | Moderate | Two ring nitrogens increase electron deficiency. |

| 3-Nitro-1,5-naphthyridine (B80776) | Low | Potent nitro group provides strong activation for attack at ortho/para positions. |

| 3-Nitro-1,5-naphthyridine-2,4-diamine | Low-Moderate | Strong activation by nitro group, partially offset by electron-donating amino groups. |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Nitro 1,5 Naphthyridine 2,4 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of naphthyridine derivatives, ¹H NMR provides crucial insights into the substitution patterns on the bicyclic ring system. nih.gov The chemical shifts (δ) of the protons are highly sensitive to the electronic effects of neighboring functional groups. For instance, the presence of an electron-withdrawing nitro group and electron-donating amino groups in 3-Nitro-1,5-naphthyridine-2,4-diamine would significantly influence the chemical shifts of the aromatic protons on the naphthyridine core. The coupling patterns between adjacent protons (spin-spin coupling) further aid in confirming the relative positions of the substituents. The integration of the proton signals provides a quantitative measure of the number of protons in a given environment.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 3-Nitro-1,5-naphthyridine-2,4-diamine would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization state and the electronic environment of the carbon atoms. organicchemistrydata.org The presence of the nitro and amino groups would cause significant shifts in the positions of the carbon signals to which they are attached, as well as the adjacent carbons in the ring system.

To unequivocally assign the ¹H and ¹³C NMR signals and to establish the complete bonding framework, two-dimensional (2D) NMR techniques are employed. mdpi.com Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for confirming the connectivity of different parts of the molecule, including the placement of the substituents on the naphthyridine rings. mdpi.com The combination of these 1D and 2D NMR techniques provides a comprehensive and unambiguous structural confirmation of 3-Nitro-1,5-naphthyridine-2,4-diamine. mdpi.com

High-Resolution Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For 3-Nitro-1,5-naphthyridine-2,4-diamine, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₈H₇N₅O₂). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathways of the molecule can be elucidated. rsc.org This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information, helping to confirm the connectivity of the nitro and amino groups to the naphthyridine core. The stability of molecular adduct complexes can also be investigated using techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS). rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of 3-Nitro-1,5-naphthyridine-2,4-diamine, characteristic absorption bands would be expected for the N-H stretching vibrations of the amino groups, typically in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would give rise to strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic naphthyridine rings would appear in the 1600-1400 cm⁻¹ region.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Probing

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.

The UV-Visible spectrum of 3-Nitro-1,5-naphthyridine-2,4-diamine would be characterized by electronic transitions within its extended π-electron system. The naphthyridine core itself exhibits characteristic absorption bands. The presence of the electron-donating amino groups and the electron-withdrawing nitro group would lead to a significant red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 1,5-naphthyridine (B1222797). This is due to the intramolecular charge transfer (ICT) character of the electronic transitions from the amino groups to the nitro-substituted naphthyridine ring. The position and intensity of these absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net The study of UV-Visible spectra as a function of pH can also provide information about the protonation states of the molecule. researchgate.net

Fluorescence and Phosphorescence Studies

The photoluminescent properties of an aromatic compound are profoundly influenced by its substituent groups. In the case of 3-Nitro-1,5-naphthyridine-2,4-diamine, the presence of a strongly electron-withdrawing nitro (–NO₂) group alongside electron-donating amino (–NH₂) groups on the naphthyridine core suggests a complex photophysical behavior.

Aromatic compounds containing nitro groups are typically characterized by weak fluorescence or are entirely non-fluorescent. rsc.org This phenomenon, known as fluorescence quenching, occurs because the nitro group promotes highly efficient non-radiative decay pathways for the excited singlet state (S₁). nih.gov One of the most prevalent mechanisms is enhanced intersystem crossing (ISC) to the triplet state (T₁), which effectively outcompetes the radiative decay required for fluorescence. rsc.org

However, the presence of electron-donating groups, such as the two amino moieties in the target molecule, can introduce a charge-transfer (CT) character to the excited state. nih.gov This can sometimes counteract the quenching effect of the nitro group and lead to observable fluorescence. nih.gov Despite this, such emission is often highly sensitive to the environment, with polar solvents tending to quench the fluorescence of molecules with push-pull (donor-acceptor) electronic configurations. rsc.org Therefore, any potential fluorescence from 3-Nitro-1,5-naphthyridine-2,4-diamine would be expected to be highly dependent on solvent polarity and temperature. The primary mechanism for its fluorescence quenching would likely be photoinduced electron transfer (PET) from the electron-rich amino-substituted ring system to the electron-deficient nitro group. mdpi.comnih.gov

Given that the nitro group facilitates efficient intersystem crossing, the population of the triplet state may be significant. This suggests that the compound could exhibit phosphorescence, particularly at low temperatures in a rigid matrix, which would limit non-radiative decay from the triplet state. The formation of a rigid intermolecular hydrogen-bonding network in the solid state could also potentially activate room-temperature phosphorescence. rsc.org

| Photophysical Property | Expected Behavior for 3-Nitro-1,5-naphthyridine-2,4-diamine | Governing Factors |

|---|---|---|

| Fluorescence | Likely weak or non-existent | Efficient quenching by the –NO₂ group via intersystem crossing and potential photoinduced electron transfer. rsc.orgmdpi.com |

| Solvatochromism | Potential for significant shifts in emission wavelength with solvent polarity | Charge-transfer (CT) character of the excited state due to donor (–NH₂) and acceptor (–NO₂) groups. nih.gov |

| Phosphorescence | Potentially observable in a rigid matrix at low temperatures | Efficient intersystem crossing (S₁ → T₁) promoted by the nitro group. rsc.orgrsc.org |

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 3-Nitro-1,5-naphthyridine-2,4-diamine has not been reported in the Cambridge Structural Database, its key structural features can be reliably inferred from the analysis of closely related compounds, such as other substituted 1,5-naphthyridines and aromatic molecules containing both nitro and amino groups. researchgate.netnih.govnih.gov

The molecular geometry of 3-Nitro-1,5-naphthyridine-2,4-diamine is dictated by the fusion of two pyridine (B92270) rings and the steric and electronic interactions of its substituents. The 1,5-naphthyridine core is expected to be predominantly planar. However, significant steric hindrance between the adjacent nitro group at position 3 and the amino group at position 4 would likely force the nitro group to twist out of the plane of the aromatic rings. nih.gov This twisting is a common feature in ortho-substituted nitroaromatics. nih.gov The amino groups at positions 2 and 4 are also expected to exhibit some degree of pyramidalization.

Based on crystallographic data from analogous structures, a set of predicted bond lengths and angles for 3-Nitro-1,5-naphthyridine-2,4-diamine is presented below.

| Parameter | Bond/Angle | Predicted Value | Basis of Prediction |

|---|---|---|---|

| Bond Length (Å) | Caromatic–NO₂ | 1.47 - 1.49 | Data from substituted nitrobenzenes. |

| N–O (in NO₂) | 1.21 - 1.23 | Data from substituted nitrobenzenes. | |

| Caromatic–NH₂ | 1.35 - 1.38 | Data from aromatic amines. | |

| C=C / C=N (ring) | 1.34 - 1.42 | Data from naphthyridine derivatives. nih.govresearchgate.net | |

| Bond Angle (°) | O–N–O (in NO₂) | 123 - 125 | Data from substituted nitrobenzenes. |

| C–N–O (in NO₂) | 117 - 119 | Data from substituted nitrobenzenes. | |

| Dihedral Angle (°) | C₂–C₃–N–O | 30 - 60 | Steric hindrance between adjacent –NO₂ and –NH₂ groups. nih.gov |

The crystal packing of 3-Nitro-1,5-naphthyridine-2,4-diamine would be governed by a network of intermolecular interactions, primarily strong hydrogen bonds and π-π stacking. sdu.dkmdpi.com The two amino groups provide strong hydrogen bond donors (N–H), while the oxygen atoms of the nitro group, the nitrogen atoms of the naphthyridine rings, and the nitrogen of the amino groups themselves are all potential hydrogen bond acceptors. researchgate.net

These interactions would likely lead to the formation of robust supramolecular synthons, such as dimers or extended chains, which then assemble into a stable three-dimensional lattice. The planar naphthyridine rings are also expected to participate in π-π stacking interactions, further stabilizing the crystal structure. sdu.dk The specific packing motif (e.g., herringbone vs. layered) would depend on the interplay between the directional hydrogen bonds and the less directional π-stacking forces. mdpi.com

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | Amino N–H | Nitro O | Primary driving force for supramolecular assembly. researchgate.net |

| Amino N–H | Naphthyridine Ring N | Formation of chains or sheets. researchgate.net | |

| Amino N–H | Amino N (of adjacent molecule) | Cross-linking of primary motifs. | |

| π-π Stacking | Naphthyridine Ring | Naphthyridine Ring | Stabilization through parallel or offset stacking of aromatic systems. sdu.dkmdpi.com |

| Weak H-Bonds | Aromatic C–H | Nitro O / Ring N | Secondary stabilization of the overall crystal lattice. researchgate.net |

Advanced Spectroscopic Correlation Techniques (e.g., Two-Dimensional Correlation Spectroscopy)

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical method that analyzes a series of spectra collected under some external perturbation (e.g., changes in temperature, concentration, or pH). bohrium.comrjeid.com By spreading the spectral information across a second dimension, 2D-COS can enhance spectral resolution, resolve severely overlapping bands, and determine the sequential order of changes occurring at different molecular sites. tandfonline.comresearchgate.net

While no 2D-COS studies have been published for 3-Nitro-1,5-naphthyridine-2,4-diamine, the technique could provide profound insights into its molecular dynamics and intermolecular interactions. A hypothetical 2D-COS experiment could involve monitoring the compound's vibrational (FT-IR or Raman) spectra as a function of temperature.

The resulting synchronous and asynchronous correlation maps would reveal correlations between different vibrational modes. For example, positive cross-peaks in the synchronous spectrum between the N-H stretching bands of the amino groups and the N-O stretching bands of the nitro group would confirm that these groups respond simultaneously to the temperature change, likely due to coupled changes in hydrogen bonding. Asynchronous cross-peaks could reveal the precise sequence of events during heating, such as whether the weakening of N-H···O hydrogen bonds occurs before or after a conformational change in the molecule. tandfonline.com This technique would be invaluable for elucidating the complex interplay of forces within the molecular system. acs.org

| Parameter | Description |

|---|---|

| Spectroscopic Method | FT-IR or Raman Spectroscopy |

| Perturbation | Temperature variation (e.g., heating/cooling cycle) |

| Spectral Regions of Interest | 3500-3300 cm⁻¹ (N–H stretching) |

| 1650-1500 cm⁻¹ (Aromatic ring and –NH₂ scissoring) | |

| 1550-1500 cm⁻¹ & 1350-1300 cm⁻¹ (Asymmetric & Symmetric –NO₂ stretching) | |

| Information Gained | Synchronous Map: Identifies coupled vibrations (e.g., simultaneous changes in H-bonding and ring modes). |

| Asynchronous Map: Determines the sequence of molecular events (e.g., does H-bond breaking precede conformational changes?). tandfonline.com |

Computational Chemistry and Quantum Chemical Investigations of 3 Nitro 1,5 Naphthyridine 2,4 Diamine

Theoretical Frameworks and Quantum Chemical Calculation Methodologies

To computationally model 3-Nitro-1,5-naphthyridine-2,4-diamine, a robust theoretical framework is essential. The methodologies described below are standard approaches in the quantum chemical analysis of organic molecules.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 3-Nitro-1,5-naphthyridine-2,4-diamine. DFT calculations are based on the principle that the energy of a system is a functional of the electron density. By employing various functionals, such as B3LYP, and basis sets, for instance, 6-311++G(d,p), one can determine the optimized molecular geometry, vibrational frequencies, and other key electronic properties.

For related nitro-containing heterocyclic systems, DFT has been successfully used to predict their stable conformations and electronic characteristics. These calculations are fundamental for understanding the molecule's stability and reactivity in its ground electronic state.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of 3-Nitro-1,5-naphthyridine-2,4-diamine upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies, which correspond to absorption wavelengths in UV-visible spectroscopy, and oscillator strengths. nih.gov This methodology is crucial for predicting the color and photophysical properties of the molecule. For instance, in studies of other naphthyridine derivatives, TD-DFT has been employed to simulate absorption spectra and understand the nature of electronic transitions, such as n→π* or π→π* transitions. rsc.org

Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital Theory (MOT) provides a framework for understanding the distribution and energy of electrons in a molecule. epa.gov Within this theory, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. FMO analysis helps in identifying the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Electronic Structure Analysis and Reactivity Descriptors

The electronic properties of 3-Nitro-1,5-naphthyridine-2,4-diamine, as determined by the aforementioned computational methods, provide a wealth of information about its potential behavior in chemical reactions and its suitability for various applications.

HOMO-LUMO Energy Gap Analysis and Electron Transfer Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. This energy gap is also indicative of the molecule's ability to undergo intramolecular charge transfer (ICT). For 3-Nitro-1,5-naphthyridine-2,4-diamine, the presence of both electron-donating amine groups and an electron-withdrawing nitro group on the naphthyridine core suggests the potential for significant ICT character upon photoexcitation.

Illustrative Data for Substituted Naphthyridine Derivatives *

| Computational Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.3 |

Note: This data is illustrative and based on typical values for functionally similar aromatic nitro compounds. Actual values for 3-Nitro-1,5-naphthyridine-2,4-diamine would require specific calculations.

Molecular Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. rsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.

For 3-Nitro-1,5-naphthyridine-2,4-diamine, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the diamine groups, indicating these as potential sites for hydrogen bonding and electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amine groups.

Ionization Potentials and Electron Affinities

Ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that dictate the chemical behavior of a molecule. The IP, the energy required to remove an electron, and the EA, the energy released upon gaining an electron, are crucial for understanding a molecule's reactivity, charge transfer capabilities, and suitability for various applications, including in electronic materials or as a scaffold in medicinal chemistry.

For 3-Nitro-1,5-naphthyridine-2,4-diamine, these properties are significantly influenced by the interplay of the electron-withdrawing nitro (-NO₂) group and the electron-donating amino (-NH₂) groups on the 1,5-naphthyridine (B1222797) core. The aromatic naphthyridine system itself possesses a unique electronic structure, and the substituents modulate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Methods: Density Functional Theory (DFT) is a widely used quantum chemical method for calculating IP and EA. Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or larger, provide a good balance of accuracy and computational cost. dovepress.comnih.gov

The IP and EA can be calculated in several ways:

Vertical Ionization Potential (VIP) and Vertical Electron Affinity (VEA): These are calculated as the energy difference between the neutral molecule and the ion (cation for IP, anion for EA) at the optimized geometry of the neutral molecule.

Adiabatic Ionization Potential (AIP) and Adiabatic Electron Affinity (AEA): These are calculated as the energy difference where both the neutral and ionized species are at their respective optimized equilibrium geometries.

Koopman's Theorem: Within the Hartree-Fock approximation, the IP can be estimated as the negative of the HOMO energy (-EHOMO), and the EA can be estimated as the negative of the LUMO energy (-ELUMO). While this is a useful qualitative tool, it often provides less accurate quantitative results compared to the energy difference methods (ΔSCF). yu.edu.jo

Expected Effects of Substituents:

The two amino groups, being strong electron-donating groups, will raise the energy of the HOMO. This generally leads to a lower ionization potential, making the molecule more susceptible to oxidation.

The nitro group is a powerful electron-withdrawing group that significantly lowers the energy of the LUMO. This results in a higher electron affinity, making the molecule a better electron acceptor.

Computational studies on related nitroaromatic compounds and aza-derivatives of naphthalene (B1677914) confirm these trends. The addition of a nitro group to an aromatic system consistently increases the IP and EA, while amino groups have the opposite effect. yu.edu.jonih.gov For 3-Nitro-1,5-naphthyridine-2,4-diamine, the combination of these opposing groups creates a "push-pull" system, which can lead to interesting electronic and optical properties.

Illustrative Data for Related Compounds While specific calculated values for 3-Nitro-1,5-naphthyridine-2,4-diamine are not readily available in the literature, the following table provides DFT-calculated values for related molecules to illustrate the expected magnitudes.

| Compound | Method/Basis Set | Vertical IP (eV) | Vertical EA (eV) |

| Naphthalene | B3LYP/6-311+G(d,p) | 8.01 | -0.20 |

| Nitrobenzene | G3(MP2) | 9.89 | 1.19 |

| Aniline (B41778) | G3(MP2) | 7.90 | 0.15 |

This table presents illustrative data from computational studies on related molecules to provide context. The values are not for 3-Nitro-1,5-naphthyridine-2,4-diamine itself.

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reaction pathways, transition states, and intermediates, providing a detailed understanding of reaction feasibility and kinetics.

Transition State Search and Reaction Path Analysis

For a molecule like 3-Nitro-1,5-naphthyridine-2,4-diamine, computational methods can be used to study its synthesis. Key synthetic steps might include the nitration of a diamino-1,5-naphthyridine precursor or the amination of a chloro-nitro-1,5-naphthyridine.

A transition state (TS) search is performed to locate the highest energy point along the minimum energy path between reactants and products. This structure corresponds to a first-order saddle point on the potential energy surface. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed for this purpose. Once a transition state is located, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction path analysis , often performed using Intrinsic Reaction Coordinate (IRC) calculations, traces the path from the transition state downhill to both the reactants and the products. This confirms that the located TS indeed connects the desired chemical species. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical parameter for determining the reaction rate. Studies on the synthesis and rearrangement of other substituted naphthyridines have successfully used these methods to explain reaction outcomes. rsc.orgnih.gov

Molecular Dynamics Simulations (e.g., First Principles Molecular Dynamics)

Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its dynamic properties, conformational changes, and stability. While classical MD uses empirical force fields, First Principles Molecular Dynamics (FPMD) , also known as ab initio MD, calculates the forces on the atoms "on the fly" from electronic structure calculations (typically DFT).

FPMD is particularly valuable for studying:

Thermal Stability and Decomposition: By simulating the molecule at high temperatures, FPMD can help predict the initial steps of thermal decomposition. For a nitro-containing compound, this could involve the cleavage of the C-NO₂ bond, which is often a key step in the decomposition of energetic materials.

Solvation Effects: FPMD can explicitly model the interactions between 3-Nitro-1,5-naphthyridine-2,4-diamine and solvent molecules, providing a more accurate picture of its behavior in solution compared to implicit solvent models.

Conformational Dynamics: The molecule may have rotational freedom around the C-N bonds of the amino groups. MD simulations can explore the accessible conformations and the timescales of their interconversion.

In Silico Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to aid in the identification and characterization of a newly synthesized compound or to interpret experimental spectra. For 3-Nitro-1,5-naphthyridine-2,4-diamine, key predictable spectra include NMR, IR, and UV-Vis.

NMR Spectroscopy: Chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT. By calculating the ¹H and ¹³C NMR spectra, one can predict the positions of the peaks for each unique nucleus in the molecule. These predictions are invaluable for assigning peaks in an experimental spectrum.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from a frequency calculation after geometry optimization. The resulting predicted IR spectrum shows characteristic peaks for functional groups, such as N-H stretches from the amino groups, C=C and C=N stretches from the aromatic rings, and symmetric and asymmetric stretches from the nitro group.

UV-Vis Spectroscopy: Electronic excitations, which correspond to the absorption of light in the UV-visible range, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies (which can be converted to wavelengths, λmax) and oscillator strengths (related to absorption intensity). The push-pull nature of the substituents in 3-Nitro-1,5-naphthyridine-2,4-diamine would be expected to result in significant absorption in the visible region.

Computational studies on other complex heterocyclic compounds, such as 2-nitroimidazole-based radiopharmaceuticals, have demonstrated the power of these predictive methods in correlating structure with spectroscopic properties. nih.gov

Computational Design and Virtual Screening for Novel Naphthyridine Analogues

The 3-Nitro-1,5-naphthyridine-2,4-diamine scaffold can serve as a starting point for the computational design of new molecules with tailored properties. For example, in drug discovery, this scaffold could be modified to optimize its binding to a biological target.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity or property. If 3-Nitro-1,5-naphthyridine-2,4-diamine were identified as a hit compound, a virtual screening campaign could be launched to find analogues with improved characteristics. This process typically involves:

Library Generation: Creating a virtual library of compounds by modifying the parent scaffold (e.g., changing substituents, altering their positions).

Molecular Docking: If a protein target is known, these analogues are computationally "docked" into the binding site of the protein to predict their binding affinity and orientation.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features of the molecules with their activity. Machine learning algorithms are often employed for this purpose. yu.edu.jo

Filtering and Ranking: The compounds are ranked based on their predicted scores (e.g., docking score, predicted activity). The top-ranked compounds are then selected for experimental synthesis and testing.

The calculated electronic properties, such as ionization potential and electron affinity, are important descriptors in these models as they relate to the molecule's ability to participate in charge-transfer or redox interactions, which are often crucial for biological activity.

Advanced Research Applications of 3 Nitro 1,5 Naphthyridine 2,4 Diamine and Analogous Structures

Role as Versatile Building Blocks in Complex Organic Synthesis

The structural framework of 3-Nitro-1,5-naphthyridine-2,4-diamine offers a rich platform for the construction of more intricate molecular systems. The presence of multiple reaction sites—the nitro group and two amino groups on the electron-deficient naphthyridine core—allows for a wide range of chemical transformations.

Precursors for Novel Polycyclic Heterocyclic Systems

The 1,5-naphthyridine (B1222797) skeleton is a key component in the synthesis of various fused heterocyclic systems. nih.gov Different synthetic strategies, including cyclization and cycloaddition reactions, are employed to construct these complex molecules. nih.govresearchgate.net For instance, the Friedländer annulation, Skraup synthesis, and hetero-Diels-Alder reactions are classical methods utilized for building the core 1,5-naphthyridine scaffold. nih.gov These foundational structures can then be further elaborated.

The reactivity of the 1,5-naphthyridine system is comparable to that of quinolines, making it susceptible to electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the fusion of other rings, such as carbocycles and other heterocycles containing nitrogen, oxygen, or sulfur, onto the 1,5-naphthyridine base. nih.gov For example, nitropyridylnaphthalene can serve as an intermediate for the synthesis of naphtho[1,8-bc] researchgate.netacs.orgnaphthyridine derivatives. nih.gov The transformation involves converting the nitro group to an iodo group, followed by oxidation and cyclization to form an iodonium (B1229267) salt, which can then undergo palladium-catalyzed arylamination. nih.gov

Scaffolds for Multi-Functionalized Organic Molecules

The 1,5-naphthyridine core serves as a versatile scaffold for developing multi-functionalized organic molecules. Its structure allows for the introduction of various functional groups, which can fine-tune the molecule's electronic and steric properties. The synthesis of these derivatives can be challenging due to the structural complexity and the need for regioselective functionalization. researchgate.net

One common approach is the halogenation of the naphthyridine ring, creating intermediates that can be further modified through reactions like amination. nih.gov For instance, 4-chloro-1,5-naphthyridine (B1297630) can be prepared and subsequently reacted with amines to introduce new functional groups. nih.gov The synthesis of 1,5-naphthyridine derivatives often involves multi-step processes, including the creation of key intermediates through reactions like the Stille cross-coupling. nih.gov These versatile building blocks can then be used to construct a wide array of important heterocyclic compounds. nih.gov

Integration into Macrocyclic and Supramolecular Architectures

The unique recognition properties of the naphthyridine unit make it a valuable component in the design of macrocycles and supramolecular structures. These complex architectures are of interest for their ability to perform functions such as molecular recognition, catalysis, and self-assembly. frontiersin.orgnih.gov

Macrocycles incorporating 1,8-naphthyridine (B1210474) units linked by flexible chains have been synthesized to study their molecular recognition capabilities with urea (B33335) derivatives and biotin (B1667282) methyl ester. researchgate.net The design of these hosts often utilizes hydrogen bonding interactions to bind specific guest molecules. researchgate.net The synthesis of such macrocycles can be achieved through methods like Pd-catalyzed "2+2" or "3+1" coupling reactions. nih.gov The resulting macrocyclic platforms can be further functionalized to create even more complex architectures. nih.gov The field of supramolecular chemistry is continually exploring new macrocyclic structures, and naphthyridine-containing compounds represent a promising area of this research. frontiersin.orgrsc.org

Exploration of Naphthyridine Derivatives in Advanced Material Science

The distinct electronic and photophysical properties of naphthyridine derivatives have led to their exploration in the field of advanced materials, particularly for applications in organic electronics.

Organic Semiconductor Materials: Electron/Hole Transport Properties

Naphthyridine-based compounds have shown significant promise as organic semiconductor materials due to their electron-deficient nature, which facilitates electron transport. A series of 4,8-substituted 1,5-naphthyridines have been synthesized and characterized, demonstrating their potential as both electron-transport and hole-transport materials. rsc.orgresearchgate.net These materials exhibit good thermal stability and possess suitable electron affinities (2.38–2.72 eV) and ionization potentials (4.85–5.04 eV) for these applications. rsc.orgresearchgate.net Quantum chemical calculations have supported these findings, showing appropriate HOMO and LUMO energy levels. rsc.orgresearchgate.net

Furthermore, 1,5-naphthyridine-2,6-dione (NTD)-based molecules have been developed as n-type semiconductors. rsc.org One such derivative, NTDT-DCV, exhibited an electron mobility of 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs). rsc.org Theoretical studies on donor-acceptor-donor (D-A-D) structured compounds with a naphthyridine core have also suggested their suitability as hole transport materials (HTMs) in perovskite solar cells. nih.gov The calculated properties, including HOMO energy levels and hole mobilities, indicate that certain naphthyridine-based HTMs could be viable alternatives to commonly used materials like Spiro-OMeTAD. nih.gov The transport of charge carriers in these organic semiconductors can be understood through theoretical models that consider the narrow-band structure of the molecular crystals. aps.org

| Compound Family | Electron Affinity (EA) / Ionization Potential (IP) | Mobility | Application |

| 4,8-substituted 1,5-naphthyridines | EA: 2.38–2.72 eV, IP: 4.85–5.04 eV rsc.orgresearchgate.net | - | Electron and Hole Transport Materials rsc.orgresearchgate.net |

| 1,5-naphthyridine-2,6-dione (NTD)-based | - | Electron mobility: 0.14 cm² V⁻¹ s⁻¹ (NTDT-DCV) rsc.org | n-type Organic Semiconductors rsc.org |

| Naphthyridine-based D-A-D | - | Higher hole mobilities than Spiro-OMeTAD for 18NP and 26NP nih.gov | Hole Transport Materials for Perovskite Solar Cells nih.gov |

Optoelectronic Device Applications: Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

Naphthyridine derivatives have emerged as highly effective emitters in Organic Light-Emitting Diodes (OLEDs), particularly those utilizing the mechanism of Thermally Activated Delayed Fluorescence (TADF). TADF materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of these materials often involves creating a molecular structure with a small energy gap (ΔE_ST) between the lowest singlet and triplet excited states.

Donor-acceptor (D-A) type molecules incorporating a naphthyridine unit as the acceptor and various donor moieties have been extensively studied. For instance, emitters with phenoxazine (B87303) or phenothiazine (B1677639) donors linked to a 1,5-naphthyridine acceptor have demonstrated high external quantum efficiencies (EQEs) of up to 29.9% and 25.8%, respectively. acs.org Similarly, 1,8-naphthyridine-based emitters coupled with carbazole (B46965) donors have achieved high EQEs in blue and green OLEDs. researchgate.netresearchgate.net The performance of these devices is influenced by factors such as the nature of the donor group and the molecular orientation within the emissive layer. acs.org Some naphthyridine-based emitters also exhibit aggregation-induced emission (AIE), which is beneficial for creating highly efficient non-doped OLEDs. rsc.org The development of efficient red TADF emitters remains a challenge, but naphthalimide derivatives have shown promise in this area. rsc.org

| Naphthyridine Derivative | Donor Moiety | OLED Color | Max. External Quantum Efficiency (EQE) |

| 1,5-Naphthyridine-based | Phenoxazine | - | 29.9% acs.org |

| 1,5-Naphthyridine-based | Phenothiazine | - | 25.8% acs.org |

| 2,7-di(9H-carbazole)-1,8-naphthyridine (Cz-ND) | Carbazole | Blue | 15.3% researchgate.netresearchgate.net |

| 2,7-di(3,6-di-tert-butyl-9H-carbazole)-1,8-naphthyridine (tBuCz-ND) | di-tert-butyl-carbazole | Blue | 20.9% researchgate.netresearchgate.net |

| ND-AC | Acridine | - | 16.8% (doped), 12.0% (non-doped) rsc.org |

| 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine | Phenothiazine | Green | 16.4% acs.org |

Coordination Chemistry and Ligand Design with Naphthyridine Scaffolds

The unique structural framework of naphthyridines, characterized by two fused pyridine (B92270) rings, presents a rich platform for coordination chemistry and the design of sophisticated ligands. The nitrogen atoms within the rings act as excellent coordination sites for a wide array of metal ions. The planarity and rigidity of the naphthyridine core, combined with the potential for functionalization at various positions, allow for the creation of ligands with tailored electronic and steric properties. These ligands can be bidentate, bridging, or part of a larger polydentate system, leading to the formation of diverse metal complexes, from simple mononuclear species to complex bimetallic and polymetallic assemblies. acs.org The diamine motif present in molecules like 3-Nitro-1,5-naphthyridine-2,4-diamine further enhances this capability, offering strong chelation sites for metal ions such as Cu²⁺ and Ru³⁺.

Synthesis and Characterization of Metal Complexes with Naphthyridine Ligands

The synthesis of metal complexes with naphthyridine-based ligands is typically achieved through the reaction of a suitable naphthyridine derivative with a metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to elucidate their structure, bonding, and properties.

Synthesis Strategies:

Direct Reaction: The most straightforward method involves the direct reaction of the naphthyridine ligand with a metal salt. For instance, reacting 2,2′-bi-1,6-naphthyridine with salts of cobalt(II), zinc(II), and cadmium(II) yields two-dimensional planar frameworks. rsc.orghhu.de

Use of Precursors: In some cases, metal-containing precursors are used. For example, a Co(III) complex was prepared by treating a chiral tripyridyldiamine ligand with trans-[Co(Py)₄Cl₂]Cl. nih.gov

Control of Stoichiometry: The metal-to-ligand ratio is a critical parameter that dictates the final structure. For example, studies on metal-polymer complexes have shown that a 1:2 metal-to-ligand ratio can be achieved. researchgate.net

Characterization Techniques:

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes, revealing bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govresearchgate.netnih.gov

Spectroscopy:

UV-Vis Spectroscopy: Used to study the electronic properties of the complexes, particularly the metal-to-ligand charge-transfer (MLCT) bands, which are crucial for applications in photochemistry and solar cells. stjohns.edu

IR Spectroscopy: Helps to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the naphthyridine ring and any functional groups. researchgate.netresearchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complexes. researchgate.netstjohns.edu

The table below summarizes selected examples of metal complexes formed with naphthyridine and related ligands, highlighting the diversity of structures and the methods used for their characterization.

| Ligand/Scaffold | Metal Ion(s) | Complex Formula/Type | Characterization Methods | Key Findings | Reference(s) |

| 2,2′-Bi-1,6-naphthyridine | Co(II), Zn(II), Cd(II) | 2D-Planar (4,4) Frameworks | Single Crystal X-ray Analysis | Formation of interpenetrating 2D nets. | rsc.orghhu.de |

| Fluorine/Naphthyridine Ligands | Ir(III), Ru(II) | Half-Sandwich Organometallic | X-ray Crystallography, NMR | Iridium complexes showed excellent antiproliferative properties; structure confirmed by X-ray. | nih.gov |

| Bn-CDPy3 (Chiral Tripyridyldiamine) | Co(III), Fe(II), Zn(II) | [M(Bn-CDPy3)Cl] Type | X-ray Crystallography, NMR | Chiral ligand dictates a single, favored coordination geometry for the octahedral complexes. | nih.gov |

| 3,3'-dimethyl-1,1'-methylenebisimidazolium (dmmbi) | Ru(II) | Ru(bpy)x(dmmbi)3-x2 | NMR, UV-Vis, Cyclic Voltammetry | N-heterocyclic carbene ligand alters the stability and electronic properties of the complex. | stjohns.edu |

| 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol | Cu(II), Fe(III), Pb(II), Mn(II) | Metal-Azo Dye Complexes | UV-Vis, FT-IR | Studied optimal conditions for complexation and screened for biological activities. | researchgate.net |

Catalytic Applications of Naphthyridine-Derived Ligands

The unique electronic and steric properties of naphthyridine scaffolds make them highly effective ligands in catalysis. By binding to a metal center, they can modulate its reactivity and selectivity, facilitating a wide range of chemical transformations. The close proximity of the nitrogen atoms in certain naphthyridine isomers, such as 1,8-naphthyridine, is particularly advantageous for designing bimetallic catalysts where two metal centers can cooperate to activate substrates. acs.org

Key Catalytic Reactions:

C-H Bond Activation: Dicopper(I) complexes supported by 1,8-naphthyridine ligands have been shown to engage in C-H bond activations, for example, with terminal alkynes. acs.org

Coupling Reactions: These same dicopper complexes serve as well-defined intermediates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing support for a bimetallic mechanism. acs.org

Hydrogenation/Dehydrogenation: Iridium and ruthenium complexes with 2-hydroxypyridine-based ligands, which share features with functionalized naphthyridines, are active in the dehydrogenation of alcohols. nih.gov A naphthyridine-based iridium complex has also been shown to catalyze the oxidation of the biological cofactor NADH. nih.gov

Reduction of Nitro Compounds: While not a direct application of a naphthyridine ligand, the catalytic reduction of aromatic nitro compounds is a highly relevant transformation. mdpi.com The presence of both a reducible nitro group and a catalytically active ligand scaffold in a molecule like 3-Nitro-1,5-naphthyridine-2,4-diamine suggests potential for autocatalytic or internally-catalyzed reduction processes.

C-H Amination: The structural features of Fe(II)-porphyrin catalysts used in C-H amination reactions provide insights into how planar, nitrogen-containing macrocycles can facilitate nitrene transfer. acs.org This is relevant to naphthyridine systems, which can also stabilize reactive metal-imido intermediates.

The design of the naphthyridine ligand is crucial for catalytic performance. The introduction of different substituents on the naphthyridine ring can fine-tune the electronic environment of the metal center, while bulky groups can create specific steric pockets to control substrate approach and selectivity. The development of unsymmetrical naphthyridine ligands has further enabled the selective synthesis of heterobimetallic complexes, expanding the scope of their catalytic applications. acs.org

Crystal Engineering and Solid-State Chemistry

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. ias.ac.in Naphthyridine derivatives, including 3-Nitro-1,5-naphthyridine-2,4-diamine, are excellent building blocks for crystal engineering due to their rigid, planar structure and the presence of multiple hydrogen bond donors (amine groups) and acceptors (ring nitrogens, nitro group). These features allow for the construction of predictable and robust supramolecular architectures.

Design of Crystalline Materials with Specific Supramolecular Interactions

The design of crystalline materials using naphthyridine scaffolds focuses on leveraging strong and directional non-covalent interactions to assemble molecules into desired network structures, such as chains, ribbons, layers, or three-dimensional frameworks.

Hydrogen Bonding: The primary tool for assembling naphthyridine derivatives is hydrogen bonding. The amino groups of 3-Nitro-1,5-naphthyridine-2,4-diamine are potent hydrogen bond donors, while the naphthyridine ring nitrogens and the oxygen atoms of the nitro group are strong acceptors. This combination allows for the formation of extensive and predictable hydrogen-bonding networks. For example, co-crystals of 2,7-dimethyl-1,8-naphthyridine (B83737) with urea or thiourea (B124793) are assembled through a combination of N-H···N and N-H···O/S hydrogen bonds. researchgate.net

π-π Stacking: The aromatic nature of the naphthyridine core facilitates π-π stacking interactions, which play a crucial role in packing the hydrogen-bonded motifs into higher-dimensional structures. In the co-crystals of 2,7-dimethyl-1,8-naphthyridine, molecular ribbons formed by hydrogen bonds are further stacked into layers via π-π interactions. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): By using the naphthyridine unit as a spacer ligand, it is possible to construct coordination polymers. For example, 2,2′-bi-1,6-naphthyridine reacts with various metal salts to form 2D-planar (4,4) frameworks that exhibit interpenetration. rsc.orghhu.de The design of such networks can lead to materials with potential porosity.

Controlling Polarity: The presence of strong electron-donating (amine) and electron-withdrawing (nitro) groups on the naphthyridine scaffold results in a large molecular dipole moment. In crystal engineering, controlling the packing of such dipolar molecules is critical. For applications in nonlinear optics (NLO), a non-centrosymmetric packing is desired, while a centrosymmetric, anti-parallel arrangement of dipoles would cancel out the effect. The study of related polar molecules like 5-nitrouracil (B18501) demonstrates the challenges and strategies involved in achieving acentric crystalline environments. uc.pt

Analysis of Hydrogen Bonding and Other Intermolecular Interactions in Crystal Structures

A detailed analysis of the crystal packing reveals the hierarchy and interplay of various intermolecular forces that stabilize the solid-state structure. Techniques like single-crystal X-ray diffraction provide precise geometric data, while computational tools like Hirshfeld surface analysis help to visualize and quantify these interactions. researchgate.net

For a molecule like 3-Nitro-1,5-naphthyridine-2,4-diamine, a rich variety of interactions is expected:

N-H···N and N-H···O Hydrogen Bonds: The primary amino groups can form strong hydrogen bonds with the nitrogen atoms of the naphthyridine ring of an adjacent molecule or with the oxygen atoms of the nitro group. In related nitroaniline structures, N-H···O hydrogen bonds with N···O distances between 2.964 Å and 3.433 Å are observed, linking the molecules into nets. nih.gov

π-π Stacking: Face-to-face or offset stacking of the naphthyridine rings is a recurring feature, with typical centroid-to-centroid distances around 3.8 Å. researchgate.netnih.gov

Nitro Group Interactions: The nitro group can participate in various interactions beyond hydrogen bonding, including dipole-dipole interactions and contacts between the nitrogen atom of the nitro group and other atoms.

The interplay of these interactions governs the final crystal structure. For instance, in co-crystals of 2,7-dimethyl-1,8-naphthyridine, strong hydrogen bonds create one-dimensional ribbons, which are then assembled into layers by weaker π-π stacking interactions. researchgate.net The table below details common intermolecular interactions in naphthyridine and related crystalline structures.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Role in Crystal Packing | Reference(s) |

| Hydrogen Bond | N-H (Amine/Amide) | N (Pyridine) | N···N ≈ 3.0 Å | Formation of dimers, chains, ribbons, and sheets. | researchgate.netrsc.org |

| Hydrogen Bond | N-H (Amine) | O (Nitro) | N···O ≈ 2.9-3.4 Å | Key interaction in linking nitro-substituted amines into networks. | nih.gov |

| Hydrogen Bond | O-H (Hydroxyl) | N (Pyridine) | O···N ≈ 2.7-2.8 Å | Formation of co-crystals and supramolecular units. | nih.gov |

| π-π Stacking | Naphthyridine Ring | Naphthyridine Ring | Centroid-Centroid ≈ 3.8 Å | Stabilizes layered structures; links hydrogen-bonded motifs. | researchgate.net |

Electrochemical Characterization and Applications of Naphthyridine Derivatives

The electrochemical properties of naphthyridine derivatives are of significant interest due to their potential applications in sensors, electrocatalysis, and optoelectronic materials. acs.org The redox behavior is governed by the electron-rich or electron-deficient nature of the naphthyridine core and the influence of its substituents. Cyclic voltammetry (CV) is the primary technique used to investigate these properties, providing information on oxidation and reduction potentials.

For 3-Nitro-1,5-naphthyridine-2,4-diamine, the electrochemical behavior is expected to be complex, featuring redox processes associated with the nitro group, the amine groups, and the aromatic ring system itself.

Reduction of the Nitro Group: Aromatic nitro groups are readily reducible in a multi-step process. The electrochemical reduction of nitrobenzene, for example, is well-studied and proceeds via a nitro radical anion to nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to the amine. rsc.org An HPLC method with electrochemical detection for 3-nitrotyrosine (B3424624) utilizes the reduction of the nitro group to an amino group for sensitive measurement. nih.gov This suggests that the nitro group in 3-Nitro-1,5-naphthyridine-2,4-diamine would be a primary site for reduction.

Oxidation of Amine Groups: The diamine substituents are electron-donating and can be electrochemically oxidized, though typically at higher potentials than the reduction of the nitro group.

Ring-Based Redox Processes: The naphthyridine ring itself can undergo reduction at negative potentials. utexas.edu

Studies on analogous compounds provide valuable benchmarks. For example, 2-amino-7-(3,4-dihydroxyphenyl)-1,8-naphthyridine exhibits an oxidation potential of approximately +0.21 V vs. Ag/AgCl, attributed to the dihydroxyphenyl moiety. clockss.org This indicates that functional groups with high redox activity can dominate the electrochemical response.

The table below presents electrochemical data for selected naphthyridine derivatives and related compounds, illustrating the range of observed redox potentials.

| Compound | Redox Process | Potential (V) | Reference Electrode | Key Application/Finding | Reference(s) |

| 2-Amino-7-(3,4-dihydroxyphenyl)-1,8-naphthyridine | Oxidation | +0.21 | Ag/AgCl | Favorable potential for electrochemical detection of biological targets. | clockss.org |

| 2-Amino-(5,6-dihydroxy-1H-indenyl[2,3-b])-1,8-naphthyridine | Oxidation | +0.25 | Ag/AgCl | Favorable potential for electrochemical detection of biological targets. | clockss.org |

| 9,10-Di(α-naphthyl)anthracene | Reduction (1st wave) | -1.82 | (not specified) | Two-step, one-electron reduction process observed. | utexas.edu |

| 1,3-Dinitrobenzene (in a Co-MOF sensor) | Reduction | (not specified) | GCE | Used for highly sensitive electrochemical detection. | rsc.org |

| 3-Nitrotyrosine | Reduction | (not specified) | Coulometric cell | Reduction to 3-aminotyrosine (B249651) is the basis for a sensitive HPLC-ECD assay. | nih.gov |

These electrochemical properties underpin applications in various fields. The distinct redox signature of the nitro group allows for the development of selective electrochemical sensors for nitroaromatic compounds, which are important environmental pollutants. rsc.org Furthermore, the ability of naphthyridine derivatives to participate in electron transfer processes makes them candidates for use as electron-transporting materials in organic light-emitting diodes (OLEDs). acs.org

Redox Properties and Electrochemical Behavior of Naphthyridines

The electrochemical characteristics of naphthyridine compounds, particularly those bearing nitro groups, are of significant interest due to their involvement in various redox-driven processes. The electrochemical reduction of nitroaromatic and nitroheterocyclic compounds has been a subject of extensive study, often employing techniques like cyclic voltammetry (CV). bohrium.com

In many cases, the primary electrochemical event for a nitroaromatic compound is a one-electron reduction to form a nitro radical anion (ArNO₂•⁻). bohrium.com This process can be observed in cyclic voltammetry, and the stability of the resulting radical anion can be assessed by analyzing the voltammetric response at different scan rates. For instance, in studies of nicardipine, a dihydropyridine (B1217469) derivative with a nitro group, the electrochemical process in a mixed aqueous-DMF solvent is characterized by two steps. The first is a reversible one-electron reduction to the nitro radical anion, followed by a more complex, irreversible three-electron reduction. bohrium.com

The stability of the nitro radical anion is a crucial parameter. For nicardipine, a second-order decay has been observed for this radical anion, with a calculated half-life of 1.15 seconds. bohrium.com The environment, such as the solvent system and pH, can significantly influence the redox potentials and the reaction mechanism. theijes.comresearchgate.net Formal reduction potentials (E°'), which are measured under specific experimental conditions, are often used to characterize these systems. theijes.com

Mechanistic Studies of Naphthyridine-based Corrosion Inhibition

Naphthyridine derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mobt3ath.comresearchgate.net The protective action of these molecules is fundamentally attributed to their adsorption onto the metal surface, which forms a barrier between the metal and the corrosive medium. mobt3ath.comnih.gov This adsorption mechanism has been investigated through a combination of electrochemical techniques, surface analysis, and computational studies. dntb.gov.uaresearchgate.net

Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are central to understanding the inhibition mechanism. researchgate.netcapes.gov.br PDP studies consistently indicate that naphthyridine derivatives function as mixed-type inhibitors. researchgate.netresearchgate.netresearchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) without significantly altering the underlying corrosion mechanism. researchgate.net However, in some cases, a predominant effect on the cathodic reaction is observed. mobt3ath.comnih.gov

The following table summarizes key electrochemical parameters obtained from potentiodynamic polarization studies of various naphthyridine inhibitors on steel in HCl solutions.

| Inhibitor | Concentration | Corrosion Current Density (Icorr) µA/cm² | Inhibition Efficiency (IE%) | Reference |

| Blank (1M HCl) | - | 1054 | - | researchgate.net |

| N-1 | 6.54 x 10⁻⁵ M | 60.3 | 94.28 | researchgate.net |

| N-2 | 6.54 x 10⁻⁵ M | 35.2 | 96.66 | researchgate.net |

| N-3 | 6.54 x 10⁻⁵ M | 19.1 | 98.09 | researchgate.net |

| Blank (15% HCl) | - | 23.45 mA/cm² | - | researchgate.net |

| ANC-1 | 500 mg/L | 0.44 mA/cm² | 98.12 | researchgate.net |

| ANC-2 | 500 mg/L | 0.81 mA/cm² | 96.54 | researchgate.net |

| ANC-3 | 500 mg/L | 2.01 mA/cm² | 91.42 | researchgate.net |

Table 1: Potentiodynamic Polarization Data for Naphthyridine Derivatives.

Electrochemical Impedance Spectroscopy (EIS) provides further mechanistic details. For naphthyridine-inhibited systems, EIS data typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration. researchgate.net The increase in Rct signifies a slower corrosion process, while the decrease in Cdl is indicative of the inhibitor molecules adsorbing at the metal/solution interface, thereby displacing water molecules and reducing the local dielectric constant. researchgate.net

The adsorption process itself is a key aspect of the inhibition mechanism. Studies have shown that the adsorption of naphthyridine derivatives on steel surfaces generally follows the Langmuir adsorption isotherm. mobt3ath.comresearchgate.netdntb.gov.ua This model implies the formation of a monolayer of inhibitor on the metal surface. The adsorption is driven by the presence of multiple active centers in the naphthyridine molecule, including nitrogen heteroatoms, π-electrons from the aromatic rings, and non-bonding electrons. mobt3ath.com These features facilitate the sharing of electrons with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film. researchgate.net